Tak-593 - 1005780-62-0

Tak-593

Catalog Number: EVT-287430
CAS Number: 1005780-62-0
Molecular Formula: C23H23N7O3
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK-593 has been used in trials studying the treatment of Solid Tumors.
VEGFR/PDGFR Tyrosine Kinase Inhibitor TAK-593 is an oral formulation containing a small-molecule receptor tyrosine kinase inhibitor of both vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) with potential antineoplastic activity. TAK-593 selectively binds to and inhibits VEGFR and PDGFR, which may result in the inhibition of angiogenesis and tumor cell proliferation.
Source and Classification

TAK-593 is synthesized as part of a broader research initiative focused on developing selective kinase inhibitors. It has been classified under the category of anti-cancer agents due to its mechanism of action that disrupts the signaling pathways essential for tumor vascularization and growth. Its chemical structure is represented as N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide .

Synthesis Analysis

The synthesis of TAK-593 involves several steps that utilize advanced organic chemistry techniques. The compound was initially prepared in a laboratory setting at Takeda Pharmaceutical Company. The synthesis method typically includes:

  1. Starting Materials: The synthesis begins with imidazo[1,2-b]pyridazine derivatives, which are modified through various chemical reactions to introduce functional groups that enhance potency and selectivity.
  2. Reagents and Conditions: Common reagents include dimethyl sulfoxide as a solvent and various coupling agents to facilitate the formation of amide bonds. Reaction conditions are optimized for temperature and time to ensure high yield and purity.
  3. Purification: Following synthesis, TAK-593 is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products and unreacted materials.
  4. Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

TAK-593 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key aspects include:

  • Core Structure: The imidazo[1,2-b]pyridazine core provides a scaffold that facilitates interaction with the target kinases.
  • Functional Groups: The presence of a cyclopropylcarbonyl group enhances binding affinity to the VEGFR and PDGFR.
  • Molecular Weight: The molecular weight of TAK-593 is approximately 392.47 g/mol, which influences its pharmacokinetic properties.

The molecular structure allows TAK-593 to adopt specific conformations that are critical for effective binding to the active sites of target kinases .

Chemical Reactions Analysis

TAK-593 primarily engages in competitive inhibition of tyrosine kinases associated with VEGFR and PDGFR pathways. Key reactions include:

  1. Inhibition Mechanism: TAK-593 binds to the ATP-binding site of VEGFR2 and PDGFRβ with high selectivity, leading to decreased phosphorylation of downstream signaling molecules such as Akt and ERK.
  2. Time-dependent Inhibition: The compound exhibits time-dependent inhibition characterized by slow dissociation rates from the target kinases, indicating a prolonged pharmacodynamic effect in vivo.
  3. IC50 Values: In cellular assays, TAK-593 demonstrated IC50 values of 0.34 nM for VEGF-induced phosphorylation in human umbilical vein endothelial cells (HUVECs) and 2.1 nM for PDGF-BB-induced phosphorylation in cultured smooth muscle cells .
Mechanism of Action

The mechanism of action of TAK-593 involves several key processes:

  1. Target Binding: TAK-593 selectively binds to VEGFR2 and PDGFRβ, inhibiting their kinase activity.
  2. Signal Transduction Disruption: By blocking these receptors, TAK-593 prevents the activation of downstream signaling pathways that promote cell proliferation and survival.
  3. Anti-Angiogenic Effects: The inhibition of angiogenesis leads to reduced tumor blood supply, ultimately resulting in decreased tumor growth and metastasis.
  4. Pharmacokinetics: Studies indicate that TAK-593 has a long half-life (t(1/2) > 17 hours), allowing sustained inhibition of target kinases over time .
Physical and Chemical Properties Analysis

TAK-593 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and has been formulated in methylcellulose for in vivo studies.
  • Stability: The compound shows stability under physiological conditions, which is crucial for therapeutic applications.
  • LogP Value: The partition coefficient (LogP) indicates its lipophilicity, influencing absorption and distribution within biological systems.

These properties are essential for determining the compound's bioavailability and therapeutic efficacy .

Applications

TAK-593 has significant potential applications in cancer therapy due to its ability to inhibit angiogenesis:

  1. Oncology Research: It serves as a valuable tool in preclinical studies aimed at understanding tumor biology and the role of angiogenesis in cancer progression.
  2. Therapeutic Development: Ongoing research focuses on developing TAK-593 into a clinical candidate for treating various solid tumors where angiogenesis plays a critical role.
  3. Combination Therapies: There is potential for combining TAK-593 with other therapeutic agents to enhance anti-tumor efficacy through synergistic effects on different signaling pathways.
Introduction

Role of Angiogenesis in Pathological Conditions

Angiogenesis—the formation of new blood vessels from pre-existing vasculature—is a tightly regulated physiological process critical in embryonic development, wound healing, and tissue repair. However, in pathological contexts like cancer, rheumatoid arthritis, and diabetic retinopathy, this process becomes dysregulated, driven by persistent overexpression of pro-angiogenic factors. Solid tumors exceeding 1–2 mm³ enter a state of metabolic stress characterized by hypoxia, nutrient deprivation, and acidosis, triggering the "angiogenic switch." This results in uncontrolled vessel sprouting mediated primarily by vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) signaling pathways [3] [9]. Pathological angiogenesis yields structurally aberrant vasculature marked by:

  • Hyperpermeability: VEGF disrupts endothelial tight junctions, causing plasma leakage and elevated interstitial pressure (5–40 mmHg vs. 0–3 mmHg in healthy tissue) [3] [9].
  • Irregular Blood Flow: Tortuous, dilated vessels with poor pericyte coverage impede oxygen delivery, exacerbating tumor hypoxia and acidosis [5] [9].
  • Immune Evasion: VEGF suppresses dendritic cell maturation and T-cell infiltration, fostering an immunosuppressive microenvironment [3].

These abnormalities facilitate tumor progression, metastasis, and resistance to conventional therapies [3] [9]. Consequently, targeting angiogenesis has emerged as a cornerstone in cancer therapeutics, with VEGF/VEGFR inhibition being clinically validated across multiple solid tumors [6] [9].

Rationale for Dual VEGFR/PDGFR Inhibition in Cancer Therapeutics

While single-agent anti-VEGF therapies (e.g., bevacizumab) demonstrate clinical utility, their efficacy is often transient due to compensatory resistance mechanisms. Key limitations include:

  • Pericyte-Mediated Resistance: Pericytes—expressing PDGF receptor β (PDGFRβ)—stabilize mature vessels, shielding them from VEGF inhibition. PDGF-BB/PDGFRβ signaling recruits pericytes to nascent vessels; its blockade increases vessel vulnerability [5] [9].
  • Alternative Angiogenic Pathways: Tumors upregulate PDGF, fibroblast growth factor (FGF), and angiopoietins upon VEGF inhibition, sustaining angiogenesis [5] [8].
  • Vascular Normalization Deficiency: Monotherapy often fails to sustain vessel normalization—a transient window improving drug delivery and oxygenation critical for combination therapies [3].

Table 1: Synergistic Effects of Dual VEGFR/PDGFR Pathway Inhibition

MechanismVEGFR Inhibition AloneDual VEGFR/PDGFR Inhibition
Endothelial proliferationSuppressedPotently suppressed
Pericyte recruitmentUnaffectedSignificantly reduced
Vessel maturationPartial destabilizationComplete destabilization
Metastasis suppressionModerateEnhanced
Antiangiogenic durabilityShort-termProlonged

Dual inhibition of VEGFR and PDGFR disrupts both endothelial cell proliferation (VEGFR-driven) and pericyte-mediated vessel stabilization (PDGFR-driven). This approach amplifies anti-angiogenic effects, delays resistance, and enhances vessel normalization [5] [8] [9]. TAK-593 embodies this strategy by concurrently targeting VEGFR2 (primary endothelial regulator) and PDGFRβ (pericyte recruitment), offering a mechanistically optimized solution to overcome limitations of single-pathway inhibitors [1] [5].

Properties

CAS Number

1005780-62-0

Product Name

Tak-593

IUPAC Name

N-[5-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxy-2-methylphenyl]-2,5-dimethylpyrazole-3-carboxamide

Molecular Formula

C23H23N7O3

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C23H23N7O3/c1-13-4-7-16(11-17(13)24-23(32)18-10-14(2)27-29(18)3)33-21-9-8-20-25-19(12-30(20)28-21)26-22(31)15-5-6-15/h4,7-12,15H,5-6H2,1-3H3,(H,24,32)(H,26,31)

InChI Key

DZFZXPPHBWCXPQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C

Solubility

Soluble in DMSO, not in water

Synonyms

TAK 593
TAK-593
TAK593

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.